N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a furan ring attached to a chromene core, which is further functionalized with a hydroxyl group and a carboxamide group. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2-furylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 7-oxo-2-oxo-2H-chromene-3-carboxamide.
Reduction: Formation of 7-hydroxy-2-hydroxy-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to a decrease in the production of certain metabolites. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in cells. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
- N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxylamide
Uniqueness
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the furan and chromene rings, along with the hydroxyl and carboxamide groups, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-hydroxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-10-4-3-9-6-12(15(19)21-13(9)7-10)14(18)16-8-11-2-1-5-20-11/h1-7,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRQWJVOVDOTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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